Lipophilicity Differentiation: LogP of 1-tert-Butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one vs. the Unsubstituted Parent Scaffold
The predicted logP of 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is 1.4 (ALOGPS) [1], which is markedly higher than the predicted logP of the unsubstituted parent scaffold 1,6-dihydropyrazolo[3,4-d]pyridazin-7-one, estimated to be approximately -0.5 (ChemAxon) [2]. This increase in lipophilicity is directly attributed to the presence of the tert-butyl and methyl groups.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.4 (ALOGPS) |
| Comparator Or Baseline | Unsubstituted 1,6-dihydropyrazolo[3,4-d]pyridazin-7-one; LogP ≈ -0.5 (ChemAxon predicted) |
| Quantified Difference | ΔLogP ≈ +1.9 log units |
| Conditions | Predicted values from ALOGPS and ChemAxon software. Note: Direct experimental logP values for the comparator are not available in the public domain; the -0.5 value is a computational estimate for the core scaffold. |
Why This Matters
The nearly 2-log unit increase in lipophilicity significantly alters the compound's partitioning into organic phases, which is critical for selection in extraction, purification, and reaction solvent optimization.
- [1] PhytoBank. Metabolite PHY0174332: 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one. Accessed 2026-05-05. View Source
- [2] ChemAxon LogP Predictor (via Chemicalize). Estimated logP for 1,6-dihydropyrazolo[3,4-d]pyridazin-7-one. Accessed 2026-05-05. View Source
